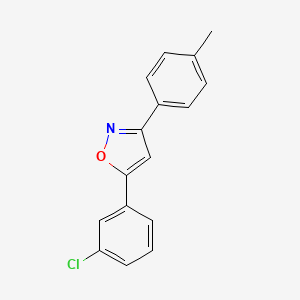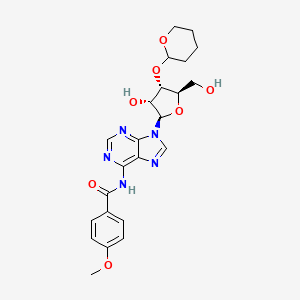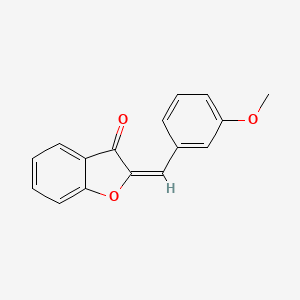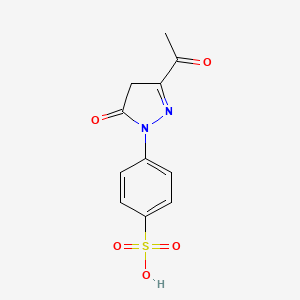
Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a 3-chlorophenyl group and a p-tolyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with p-tolylhydroxylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: can be compared with other isoxazole derivatives, such as:
5-Phenyl-3-(p-tolyl)isoxazole: Lacks the chlorine substituent, which may affect its biological activity.
5-(3-Bromophenyl)-3-(p-tolyl)isoxazole: Contains a bromine substituent instead of chlorine, which can influence its reactivity and potency.
5-(3-Chlorophenyl)-3-(m-tolyl)isoxazole: Has a different position of the tolyl group, which can alter its chemical properties.
The presence of the 3-chlorophenyl group in 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole makes it unique and may contribute to its specific biological activities and reactivity.
Propiedades
Número CAS |
76112-08-8 |
|---|---|
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3 |
Clave InChI |
KNQSLBPOFOODGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)







![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)




![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
